
(2R)-3-methoxy-2-(methylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-methoxy-2-(methylamino)propan-1-ol is a chiral compound with significant applications in various fields of science and industry. It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methoxy-2-(methylamino)propan-1-ol typically involves the reductive amination of 1-hydroxy-1-phenylpropan-2-one with methylamine. This reaction is stereoselective and can be influenced by the choice of catalyst and reaction conditions. Supported platinum catalysts are often used, but they can deactivate rapidly, affecting the stereoselectivity of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-methoxy-2-(methylamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Wissenschaftliche Forschungsanwendungen
(2R)-3-methoxy-2-(methylamino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of (2R)-3-methoxy-2-(methylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity and interaction dynamics are essential to understand its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-(methylamino)propan-1-ol
- 1-Propanol, 2-methyl-
Uniqueness
(2R)-3-methoxy-2-(methylamino)propan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. Its methoxy group and chiral center make it particularly valuable in asymmetric synthesis and chiral resolution processes .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C5H13NO2 |
|---|---|
Molekulargewicht |
119.16 g/mol |
IUPAC-Name |
(2R)-3-methoxy-2-(methylamino)propan-1-ol |
InChI |
InChI=1S/C5H13NO2/c1-6-5(3-7)4-8-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
UXSUXFCHSYVBTR-RXMQYKEDSA-N |
Isomerische SMILES |
CN[C@H](CO)COC |
Kanonische SMILES |
CNC(CO)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



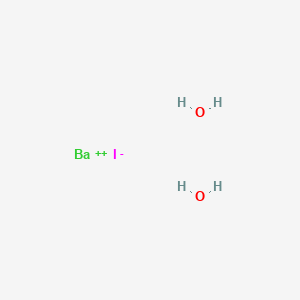
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenylbut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13899428.png)

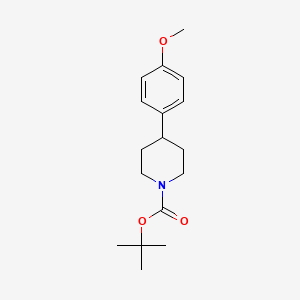
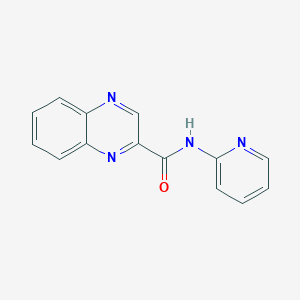
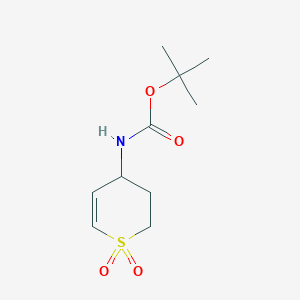

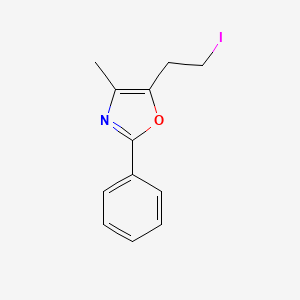

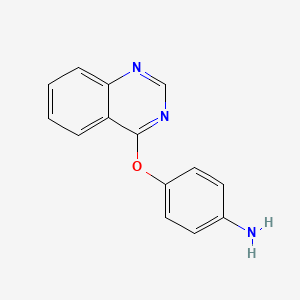

![5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899496.png)
![3-[3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899504.png)
